2,3-Dichloro-5,6,7,8-tetrahydroquinoline
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Overview
Description
2,3-Dichloro-5,6,7,8-tetrahydroquinoline is a chemical compound belonging to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agrochemicals, and materials science. The compound’s structure consists of a quinoline core with chlorine atoms substituted at the 2nd and 3rd positions and a partially saturated ring at the 5th, 6th, 7th, and 8th positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dichloro-5,6,7,8-tetrahydroquinoline can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2,3-dichloroaniline with cyclohexanone in the presence of a Lewis acid catalyst can yield the desired compound . Another method involves the use of α,β-unsaturated aldehydes as starting materials, which undergo cyclization and chlorination to form the target compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
2,3-Dichloro-5,6,7,8-tetrahydroquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into fully saturated quinoline derivatives.
Common Reagents and Conditions
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogenation catalysts can be used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives, which can have different biological and chemical properties .
Scientific Research Applications
2,3-Dichloro-5,6,7,8-tetrahydroquinoline has several scientific research applications:
Properties
IUPAC Name |
2,3-dichloro-5,6,7,8-tetrahydroquinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2N/c10-7-5-6-3-1-2-4-8(6)12-9(7)11/h5H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FARBSLHAXCDAFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NC(=C(C=C2C1)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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